molecular formula C10H9N5O3 B3500246 2-(3-nitro-1H-pyrazol-1-yl)-N-(pyridin-3-yl)acetamide

2-(3-nitro-1H-pyrazol-1-yl)-N-(pyridin-3-yl)acetamide

Cat. No.: B3500246
M. Wt: 247.21 g/mol
InChI Key: GDSUCDPYSISPHB-UHFFFAOYSA-N
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Description

2-(3-nitro-1H-pyrazol-1-yl)-N-(pyridin-3-yl)acetamide is a synthetic organic compound that features a pyrazole ring substituted with a nitro group and an acetamide moiety linked to a pyridine ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Properties

IUPAC Name

2-(3-nitropyrazol-1-yl)-N-pyridin-3-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N5O3/c16-10(12-8-2-1-4-11-6-8)7-14-5-3-9(13-14)15(17)18/h1-6H,7H2,(H,12,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDSUCDPYSISPHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)NC(=O)CN2C=CC(=N2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-nitro-1H-pyrazol-1-yl)-N-(pyridin-3-yl)acetamide typically involves the following steps:

    Formation of the Pyrazole Ring: This can be achieved by the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Nitration: The pyrazole ring can be nitrated using a mixture of concentrated nitric and sulfuric acids.

    Acetamide Formation: The nitrated pyrazole can then be reacted with chloroacetyl chloride in the presence of a base to form the acetamide linkage.

    Coupling with Pyridine: Finally, the acetamide intermediate can be coupled with a pyridine derivative under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas over a palladium catalyst.

    Reduction: The compound can undergo reduction reactions, particularly at the nitro group.

    Substitution: The acetamide and pyridine moieties can participate in various substitution reactions, such as nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols, often under basic conditions.

Major Products

    Reduction: 2-(3-amino-1H-pyrazol-1-yl)-N-(pyridin-3-yl)acetamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(3-nitro-1H-pyrazol-1-yl)-N-(pyridin-3-yl)acetamide may have applications in various fields:

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Possible therapeutic applications due to its structural similarity to known bioactive compounds.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    2-(3-nitro-1H-pyrazol-1-yl)acetamide: Lacks the pyridine ring.

    N-(pyridin-3-yl)acetamide: Lacks the pyrazole ring.

    3-nitro-1H-pyrazole: Lacks the acetamide and pyridine moieties.

Uniqueness

2-(3-nitro-1H-pyrazol-1-yl)-N-(pyridin-3-yl)acetamide is unique due to the combination of the nitro-substituted pyrazole ring and the pyridine-linked acetamide, which may confer distinct chemical and biological properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(3-nitro-1H-pyrazol-1-yl)-N-(pyridin-3-yl)acetamide
Reactant of Route 2
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2-(3-nitro-1H-pyrazol-1-yl)-N-(pyridin-3-yl)acetamide

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